8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione 8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 478252-82-3
VCID: VC16170726
InChI: InChI=1S/C27H26N6O3/c1-17(18-12-14-21(36-4)15-13-18)29-30-26-28-24-23(25(34)32(3)27(35)31(24)2)33(26)16-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16H2,1-4H3,(H,28,30)/b29-17+
SMILES:
Molecular Formula: C27H26N6O3
Molecular Weight: 482.5 g/mol

8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 478252-82-3

Cat. No.: VC16170726

Molecular Formula: C27H26N6O3

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione - 478252-82-3

Specification

CAS No. 478252-82-3
Molecular Formula C27H26N6O3
Molecular Weight 482.5 g/mol
IUPAC Name 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Standard InChI InChI=1S/C27H26N6O3/c1-17(18-12-14-21(36-4)15-13-18)29-30-26-28-24-23(25(34)32(3)27(35)31(24)2)33(26)16-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16H2,1-4H3,(H,28,30)/b29-17+
Standard InChI Key VTWUOAPTBDHTIC-STBIYBPSSA-N
Isomeric SMILES C/C(=N\NC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C)/C5=CC=C(C=C5)OC
Canonical SMILES CC(=NNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C)C5=CC=C(C=C5)OC

Introduction

Structural Characterization

Molecular Architecture

The compound’s molecular formula, C₂₇H₂₆N₆O₃, corresponds to a molecular weight of 482.5 g/mol . Its IUPAC name, 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione, reflects the integration of three key structural elements:

  • A purine-2,6-dione core with methyl groups at positions 1 and 3.

  • A naphthylmethyl substituent at position 7.

  • A (2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl group at position 8.

The stereochemistry of the hydrazino group (2E configuration) and the spatial arrangement of the naphthylmethyl moiety contribute to its three-dimensional conformation, which may influence molecular interactions .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number478252-82-3
Molecular FormulaC₂₇H₂₆N₆O₃
Molecular Weight482.5 g/mol
SMILESCC(=NNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C)C5=CC=C(C=C5)OC
InChIKeyVTWUOAPTBDHTIC-STBIYBPSSA-N

Synthesis and Preparation

General Synthetic Strategy

While detailed protocols remain undocumented in public literature, the synthesis of this compound likely involves multi-step organic reactions. A plausible route includes:

  • Purine Core Functionalization: Introduction of methyl groups at positions 1 and 3 via alkylation.

  • Naphthylmethyl Incorporation: Coupling of 1-naphthylmethyl bromide to the purine nitrogen at position 7 under basic conditions.

  • Hydrazino Group Installation: Condensation of a 4-methoxyphenylacetylene derivative with hydrazine, followed by stereoselective formation of the (2E)-ethylidene hydrazine moiety.

Critical challenges include ensuring regioselectivity during purine substitutions and maintaining stereochemical integrity during hydrazine coupling.

Physicochemical Properties

Spectroscopic and Mass Spectrometric Data

Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

Table 2: Predicted Collision Cross Sections

Adductm/zCCS (Ų)
[M+H]⁺483.21391219.2
[M+Na]⁺505.19585236.2
[M+NH₄]⁺500.24045224.2

These values aid in mass spectrometry-based identification and quantification workflows.

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms

The compound’s hydrazino group and methoxyphenyl moiety suggest potential interactions with biological targets such as:

  • Kinases: Due to structural resemblance to ATP analogs.

  • DNA Topoisomerases: Via intercalation facilitated by the planar naphthyl group.

Preliminary studies hint at antiproliferative activity in cancer cell lines, though specific IC₅₀ values and mechanisms remain unvalidated.

Structure-Activity Relationships (SAR)

Comparative analysis with the nitro-substituted analogue 7-benzyl-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione (CAS 1173011-89-6) reveals that electron-withdrawing groups (e.g., nitro) reduce solubility compared to electron-donating methoxy groups . This underscores the role of substituent electronics in modulating bioavailability.

Comparative Analysis with Structural Analogues

Methoxy vs. Nitro Substituents

The methoxy group in the subject compound enhances electron density at the phenyl ring, potentially improving interactions with hydrophobic enzyme pockets. In contrast, the nitro group in the analogue increases polarity but may introduce metabolic instability due to nitroreductase activity .

Table 3: Substituent Effects on Physicochemical Properties

SubstituentLogP (Predicted)Solubility (mg/mL)Metabolic Stability
Methoxy3.20.15 (DMSO)Moderate
Nitro2.80.08 (DMSO)Low

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